molecular formula C17H21N3O3 B3012219 benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate CAS No. 1706081-12-0

benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate

Cat. No. B3012219
CAS RN: 1706081-12-0
M. Wt: 315.373
InChI Key: JDCRFGXTZTXEJO-UHFFFAOYSA-N
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Description

The compound of interest, benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their utility in various chemical reactions and have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate, the synthesis would likely involve the formation of a pyrazole ring followed by subsequent functionalization with a tetrahydropyran moiety and a carbamate group. The papers provided do not directly describe the synthesis of this specific compound, but they do offer insights into similar synthetic processes. For example, the synthesis of 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates involves treating hydroxypyrazoles with methyl isocyanate to yield corresponding carbamates . This suggests that a similar approach could be used for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electronic properties of the molecule. X-ray crystallography is a common technique used to determine the precise molecular structure of such compounds. For instance, the crystal structure of a related pyrazole derivative was determined, revealing a twisted conformation between the pyrazole and thiophene rings . This information is valuable as it can help predict the molecular geometry and potential reactive sites of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, including cycloadditions, substitutions, and transformations into other heterocyclic compounds. The reactivity of these compounds can be influenced by the substituents attached to the pyrazole ring. For example, reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates lead to the formation of various N-substituted pyrazole derivatives . This indicates that the benzyl carbamate group in the target compound could also undergo similar reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carbamates can affect these properties. For instance, the thermal stability of polytopic azoles was assessed through thermal analyses, showing high chemical and thermal stability . This suggests that benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate may also exhibit similar stability profiles, which is important for its potential applications.

Scientific Research Applications

Vibrational and Spectroscopic Studies

A comprehensive experimental and theoretical study on the vibrational and electronic properties of a related compound, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC), was conducted. This research involved recording the FT-IR and FT-Raman spectra in solid phase and the UV absorption spectrum in ethanol solution. The study provided insights into the molecular geometries, vibrational spectra, electronic, and nonlinear optical properties, alongside thermodynamic characteristics of the molecule (Rao et al., 2016).

Synthetic Applications

In the realm of synthetic chemistry, novel methodologies for creating 1,2,5-trisubstituted benzimidazoles as potential antitumor agents were explored. These compounds were synthesized through a four-step strategy, highlighting the versatile synthetic utility of related compounds in developing pharmacologically active molecules (Abonía et al., 2011).

Mechanochemical Synthesis

The use of 1,1′-Carbonyldiimidazole (CDI) in mechanochemical synthesis of carbamates was demonstrated, providing an eco-friendly approach for the preparation of compounds like N-methyl-O-benzyl carbamate. This method enhances the reactivity of alcohols and carbamoyl-imidazole intermediates, offering a sustainable synthesis pathway (Lanzillotto et al., 2015).

Antimicrobial Activities

Research into the synthesis and antimicrobial activities of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety revealed the potential of these compounds in combating bacterial and fungal infections. This highlights the biological activity and application of similar structures in developing antimicrobial agents (Siddiqui et al., 2013).

Catalytic Applications

The catalytic efficiency of Au(I) in the intramolecular exo-hydrofunctionalization of allenes, including reactions involving benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate, was explored. This study showcases the role of such compounds in facilitating the formation of various heterocycles, including piperidine derivatives and oxygen heterocycles, through Au-catalyzed cyclization processes (Zhang et al., 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal or therapeutic properties . Without specific studies or data, it’s not possible to provide a mechanism of action for this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s not possible to provide detailed safety and hazard information .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. These could include medicinal chemistry if the compound shows therapeutic potential, or materials science if the compound has interesting physical properties .

properties

IUPAC Name

benzyl N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-17(23-13-15-4-2-1-3-5-15)19-16-10-18-20(12-16)11-14-6-8-22-9-7-14/h1-5,10,12,14H,6-9,11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCRFGXTZTXEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate

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